molecular formula C25H36O7 B3050755 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) CAS No. 28439-40-9

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate)

Cat. No.: B3050755
CAS No.: 28439-40-9
M. Wt: 448.5 g/mol
InChI Key: PXQRJZNDFRAFTF-UHFFFAOYSA-N
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Description

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) is a synthetic steroid derivative It is known for its complex structure and significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation, acetylation, and other functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis techniques, including continuous flow reactors and advanced purification methods. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) has several scientific research applications:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancer.

    Industry: Utilized in the synthesis of other complex steroid derivatives and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include hormone signaling and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrocortisone 3,21-diacetate: Another steroid derivative with similar structural features.

    5alpha-Pregnane-3beta,17,21-triol-11,20-dione: A related compound with different hydroxylation patterns.

Uniqueness

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) is unique due to its specific hydroxylation and acetylation pattern, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[2-(3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQRJZNDFRAFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951089
Record name 17-Hydroxy-11,20-dioxopregnane-3,21-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28439-40-9
Record name 17-Hydroxy-11,20-dioxopregnane-3,21-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate)
Reactant of Route 2
3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate)
Reactant of Route 3
3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate)
Reactant of Route 4
3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate)
Reactant of Route 5
3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate)
Reactant of Route 6
Reactant of Route 6
3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate)

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